molecular formula C27H44O3 B178598 Epismilagenin CAS No. 16653-88-6

Epismilagenin

Cat. No.: B178598
CAS No.: 16653-88-6
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-SGKIHABASA-N
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Description

Epismilagenin is a steroid sapogenin, a type of naturally occurring chemical compound found in various plants It is characterized by its spiroketal side chains and is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: Epismilagenin can be synthesized through the acetylation of smilagenin. The standard procedure involves the use of acetic anhydride and pyridine. The reaction typically proceeds under mild conditions, resulting in the formation of this compound acetate. Further treatment with sodium nitrite and boron trifluoride etherate in acetic acid, followed by column chromatography, yields the desired this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of smilagenin from plant sources, followed by chemical modification. The process is scaled up to ensure the efficient production of the compound while maintaining its purity and biological activity.

Chemical Reactions Analysis

Types of Reactions: Epismilagenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve the use of halogens or other nucleophiles under controlled conditions.

Major Products:

Scientific Research Applications

Epismilagenin has a wide range of applications in scientific research:

Mechanism of Action

Epismilagenin is similar to other steroid sapogenins, such as smilagenin and diosgenin. its unique spiroketal side chains and specific biological activities set it apart. Unlike smilagenin, this compound has shown greater neuroprotective effects, making it a more promising candidate for therapeutic applications .

Comparison with Similar Compounds

  • Smilagenin
  • Diosgenin
  • Sarsapogenin

Epismilagenin’s distinct chemical structure and biological activity make it a valuable compound for further research and development in various scientific fields.

Biological Activity

Epismilagenin is a steroid sapogenin derived from various plant sources, primarily known for its distinct chemical structure and biological activities. It has gained attention in pharmacological research due to its potential therapeutic applications, particularly in neuroprotection and cellular growth stimulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its spiroketal side chains, which contribute to its unique biological properties. Its molecular formula is C27H44O3C_{27}H_{44}O_3, and it is often synthesized through the acetylation of smilagenin, utilizing reagents such as acetic anhydride and pyridine under mild conditions.

PropertyValue
Molecular FormulaC27H44O3C_{27}H_{44}O_3
Molecular Weight416.65 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Cell Proliferation : Similar to other members of the EGF superfamily, this compound stimulates cell proliferation in epithelial cells by activating receptor tyrosine kinases, particularly c-erbB-1. This activation leads to downstream signaling pathways that promote cell growth and survival .
  • Immunomodulatory Properties : this compound has been associated with the activation of the immune system, potentially enhancing the body's response to stressors and infections .

Table 2: Summary of Biological Activities

ActivityDescriptionReferences
NeuroprotectionProtects neurons from oxidative damage
Cell ProliferationStimulates epithelial cell growth
ImmunomodulationEnhances immune system response

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was shown to upregulate antioxidant enzymes, thereby mitigating damage caused by reactive oxygen species (ROS) .

Case Study 2: Epithelial Cell Growth

In another investigation, researchers found that this compound promoted the proliferation of HaCaT cells (human keratinocyte cell line) by activating c-erbB-1 signaling pathways. The effect was dose-dependent, with significant increases in cell viability observed at optimal concentrations .

Table 3: Summary of Case Studies

Study FocusFindingsReference
NeuroprotectionReduced oxidative stress-induced cell death
Epithelial Cell GrowthIncreased proliferation via c-erbB-1 activation

Properties

IUPAC Name

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16-,17+,18-,19-,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-SGKIHABASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16653-88-6
Record name Epismilagenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016653886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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